molecular formula C4H7NO3 B13120892 4-Hydroxymorpholin-3-one

4-Hydroxymorpholin-3-one

Cat. No.: B13120892
M. Wt: 117.10 g/mol
InChI Key: PESMSBSGHUDSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymorpholin-3-one is a heterocyclic organic compound characterized by a morpholine ring with a hydroxyl group at the fourth position and a ketone group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxymorpholin-3-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-aminoethanol with glyoxylic acid under acidic conditions, leading to the formation of the morpholine ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentration.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 3,4-dioxomorpholine.

    Reduction: The ketone group can be reduced to form 4-hydroxymorpholine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: 3,4-Dioxomorpholine

    Reduction: 4-Hydroxymorpholine

    Substitution: Various substituted morpholinones depending on the substituent introduced.

Scientific Research Applications

4-Hydroxymorpholin-3-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Industry: It is utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxymorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ketone groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    4-Benzyl-2-hydroxymorpholin-3-one: Similar structure but with a benzyl group at the fourth position.

    3,4-Dioxomorpholine: An oxidized form of 4-Hydroxymorpholin-3-one with two ketone groups.

    4-Hydroxymorpholine: A reduced form with a hydroxyl group but no ketone group.

Uniqueness: this compound is unique due to its specific combination of hydroxyl and ketone groups, which confer distinct reactivity and binding properties compared to its analogs.

Properties

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

IUPAC Name

4-hydroxymorpholin-3-one

InChI

InChI=1S/C4H7NO3/c6-4-3-8-2-1-5(4)7/h7H,1-3H2

InChI Key

PESMSBSGHUDSOM-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)N1O

Origin of Product

United States

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